molecular formula C14H12N4O2 B6424099 2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one CAS No. 2034509-87-8

2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one

Cat. No. B6424099
CAS RN: 2034509-87-8
M. Wt: 268.27 g/mol
InChI Key: DLIGVFDIVJRSEA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Synthesis Analysis

The synthesis of such compounds has attracted enormous attention . In principle, reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles may lead to the formation of two regioisomers . Another method involves the reaction of a compound with two equivalents of 4-amino-5-phenyl-4 H -1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 150.14 . The InChI Code is 1S/C6H6N4O/c1-4-2-5 (11)6-8-7-3-10 (6)9-4/h2-3,9H,1H3 .

Scientific Research Applications

Anticancer Activity

Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is similar to the structure of the compound , have been found to exhibit anticancer activity . This suggests that “2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one” may also have potential anticancer applications.

Antimicrobial Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has also been associated with antimicrobial activity . This could indicate that the compound could be used in the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Activity

The compound could potentially be used in the treatment of pain and inflammation, as similar compounds have been found to exhibit analgesic and anti-inflammatory activities .

Antioxidant Activity

Compounds with a similar structure have been found to exhibit antioxidant activity . This suggests that “2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one” could potentially be used as an antioxidant.

Antiviral Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with antiviral activity . This could indicate that the compound could be used in the development of new antiviral agents.

Enzyme Inhibition

Compounds with a similar structure have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that “2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one” could potentially be used as an enzyme inhibitor.

Safety and Hazards

The safety information available indicates that the compound has a GHS07 signal word “Warning” with hazard statements H302, H312, H332 . Precautionary measures include avoiding inhalation, contact with skin, or ingestion, and using personal protective equipment .

Future Directions

The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

2-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-10-7-13(14-16-15-9-18(14)17-10)20-8-12(19)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIGVFDIVJRSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one

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